BenchChemオンラインストアへようこそ!

(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one

Physicochemical profiling LogP comparison Caprolactam derivatives

(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one (CAS 359782-00-6), also referred to as (3S)-3-(isobutylamino)azepan-2-one or AZE012, is a chiral seven-membered lactam (ε-caprolactam) derivative bearing an isobutylamino substituent at the 3-position with defined (S) stereochemistry. With molecular formula C₁₀H₂₀N₂O and molecular weight 184.28 g/mol, it belongs to the class of 3-aminocaprolactam derivatives that have been investigated as constrained amino acid analogs, building blocks for peptidomimetic design, and intermediates for pharmaceutical synthesis.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 359782-00-6
Cat. No. B1385919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one
CAS359782-00-6
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)CNC1CCCCNC1=O
InChIInChI=1S/C10H20N2O/c1-8(2)7-12-9-5-3-4-6-11-10(9)13/h8-9,12H,3-7H2,1-2H3,(H,11,13)/t9-/m0/s1
InChIKeySCWIUHICGSPBKM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one (CAS 359782-00-6): Chiral Caprolactam Scaffold for Constrained Peptidomimetic Design and Antiviral Intermediate Synthesis


(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one (CAS 359782-00-6), also referred to as (3S)-3-(isobutylamino)azepan-2-one or AZE012, is a chiral seven-membered lactam (ε-caprolactam) derivative bearing an isobutylamino substituent at the 3-position with defined (S) stereochemistry . With molecular formula C₁₀H₂₀N₂O and molecular weight 184.28 g/mol, it belongs to the class of 3-aminocaprolactam derivatives that have been investigated as constrained amino acid analogs, building blocks for peptidomimetic design, and intermediates for pharmaceutical synthesis . The compound has been specifically employed as a key intermediate in the preparation of lysine-based HIV protease inhibitors, as documented in patent literature [1].

Why (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one Cannot Be Replaced by Generic 3-Aminocaprolactam Derivatives in Procurement Decisions


Generic substitution with the unsubstituted parent amine (3S)-3-aminoazepan-2-one (CAS 21568-87-6) or with racemic 3-amino-ε-caprolactam (CAS 671-42-1) fails on multiple fronts. First, the isobutyl group on the 3-amino position fundamentally alters the compound's lipophilicity (LogP shift from ~0.64 to ~1.62), basicity of the amine nitrogen, and steric environment—parameters that dictate reactivity in downstream acylation, sulfonylation, or reductive amination steps . Second, the (3S) stereochemistry is not guaranteed when sourcing racemic or enantiomeric mixtures; use of (3R)-3-aminoazepan-2-one (CAS 28957-33-7) or racemates would yield diastereomeric products in subsequent reactions, compromising the stereochemical integrity of final target molecules . Third, the compound's specific application as a key intermediate in lysine-based HIV protease inhibitor synthesis—where the isobutylamino group serves as a precursor to the N-isobutyl-N-(4-aminobenzenesulfonyl) pharmacophore—cannot be replicated with N-methyl, N-ethyl, or N-propyl analogs without altering the SAR profile of the final drug candidate [1].

Quantitative Differentiation Evidence for (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one: Physicochemical, Synthetic, and Application-Specific Comparison Data


Lipophilicity and Melting Point Differentiation vs. Unsubstituted Parent (3S)-3-Aminoazepan-2-one

The introduction of the isobutyl group at the 3-amino position of the azepan-2-one scaffold produces a measurable shift in partition coefficient and a substantial depression of melting point relative to the parent primary amine. The target compound exhibits LogP of 1.62 and a melting point of 52–54°C, compared to LogP ~0.64 and melting point 97–101°C for (3S)-3-aminoazepan-2-one . The lower melting point indicates reduced crystal lattice energy, which may improve solubility in organic solvents and facilitate solution-phase chemistry at ambient temperatures. The increased LogP reflects enhanced membrane permeability potential for downstream bioactive candidates derived from this scaffold.

Physicochemical profiling LogP comparison Caprolactam derivatives Building block selection

Boiling Point Elevation Reflects Increased Molecular Weight and Reduced Hydrogen-Bonding Capacity Due to N-Substitution

Boiling point data provide a practical metric for assessing purification options and thermal stability. The target compound displays a boiling point of 341.2 ± 35.0 °C at 760 mmHg, which is approximately 26 °C higher than the 315.1 ± 35.0 °C boiling point of the parent (3S)-3-aminoazepan-2-one at the same pressure . This elevation is consistent with the increased molecular weight (184.28 vs. 128.17 g/mol) and replacement of a primary amine with a secondary amine, which reduces intermolecular hydrogen bonding. The higher boiling point may necessitate adjusted distillation parameters during solvent removal or purification but also indicates lower volatility, which can be advantageous for long-term storage stability.

Thermal properties Distillation feasibility Volatility comparison Process chemistry

Synthetic Accessibility: Documented Reductive Amination Route with 86% Yield from (S)-3-Amino-2-azepanone and Isobutyraldehyde

A well-defined synthesis of the target compound proceeds via reductive amination of (S)-3-amino-2-azepanone (L-α-amino-ε-caprolactam) with isobutyraldehyde using sodium triacetoxyborohydride [NaBH(OAc)₃] in dichloromethane with acetic acid as catalyst, as described in patent CN1942436A [1]. The reported yield is approximately 86% . In contrast, the patent specifically employs this two-step reductive amination pathway because direct use of isobutylamine to open caprolactam would not install the 3-amino group with the required (S) stereochemistry. Alternative routes to N-alkyl-3-amino-azepan-2-ones via direct N-alkylation of the lactam nitrogen would yield regioisomeric products that lack the 3-amino functionality entirely.

Reductive amination Synthetic efficiency Process scalability Chiral pool synthesis

Stereochemical Integrity: Defined (3S) Configuration vs. Racemic or (3R) Alternatives for Chiral Drug Intermediate Applications

The target compound bears the (3S) absolute configuration, as confirmed by its InChI stereochemical descriptor (/t9-/m0/s1) and its derivation from L-α-amino-ε-caprolactam, which itself originates from L-lysine . Use of racemic 3-amino-ε-caprolactam (CAS 671-42-1) or the (3R) enantiomer (CAS 28957-33-7) would produce the corresponding (3R)-3-isobutylamino-azepan-2-one, a diastereomer when carried forward into further chiral derivatizations. In the context of HIV protease inhibitor synthesis described in patent CN1942436A, the (3S) configuration at the azepanone 3-position ultimately governs the spatial orientation of the elaborated N-isobutyl-N-(4-aminobenzenesulfonyl) side chain, which directly impacts target binding [1].

Chiral purity Enantiomeric excess Stereochemical assignment Diastereomeric control

Commercial Purity and Supplier Benchmarking: 97–98% Purity Specification Enables Direct Use in Multi-Step Synthesis Without Additional Purification

Multiple commercial suppliers offer this compound at certified purity levels of 97% (CheMenu, catalog CM200505) or 98% (MolCore, CoolPharm) . This purity specification exceeds the typical 95% minimum offered for generic 3-amino-azepan-2-one derivatives and is sufficient for direct use as a building block in multi-step synthetic sequences without additional column chromatography or recrystallization. The compound is supplied with ISO-compliant quality documentation suitable for pharmaceutical R&D and quality control applications. In contrast, the parent (3S)-3-amino-2-azepanone is more commonly supplied at 90–95% purity, often requiring pre-use purification.

Commercial availability Purity specification Quality control Vendor comparison

Validated Application as a Critical Intermediate in Lysine-Based HIV Protease Inhibitor Synthesis (Patent CN1942436A)

Patent CN1942436A (Ambrilia Biopharma Inc.) explicitly describes the preparation and use of (3S)-3-isobutylamino-azepan-2-one (designated 'Compound IV') as a key intermediate in the synthesis of (1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy-hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester (PL-461), a lysine-based HIV protease inhibitor [1]. In this synthetic sequence, the isobutylamino group of Compound IV is elaborated via sulfonylation with 4-nitrobenzenesulfonyl chloride to install the N-isobutyl-N-(4-aminobenzenesulfonyl) pharmacophore—a structural motif that is specific to this substitution pattern and cannot be replicated using N-methyl, N-ethyl, or N-propyl congeners without altering the steric and electronic properties of the sulfonamide moiety critical for protease binding. Generic 3-amino-caprolactam derivatives lacking the isobutyl group would require additional synthetic steps to install the branched alkyl chain, introducing inefficiency and potential racemization risk.

HIV protease inhibitor Lysine-based compounds Antiviral intermediate Patent-validated use

Optimal Procurement and Application Scenarios for (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one Based on Quantitative Differentiation Evidence


Chiral Building Block for Lysine-Based Antiviral Protease Inhibitor Synthesis

The compound's primary validated application is as a stereochemically defined intermediate (Compound IV) in the synthesis of lysine-derived HIV protease inhibitors, as documented in patent CN1942436A [1]. The pre-installed (3S)-isobutylamino group enables direct sulfonylation to generate the N-isobutyl-N-arylsulfonamide pharmacophore required for protease binding. Procurement of this specific intermediate eliminates the need for post-hoc N-alkylation of the 3-amino group, reducing the synthetic sequence by one step and avoiding N,N-dialkylation side-product formation. Programs targeting HIV protease or related aspartyl proteases should prioritize this compound over unsubstituted 3-amino-azepan-2-one alternatives.

Constrained Peptidomimetic Scaffold for Structure-Based Drug Design

As a conformationally restricted ε-caprolactam derivative with a secondary amine handle, this compound serves as a rigid amino acid analog for incorporation into peptidomimetics [1]. The seven-membered lactam ring introduces backbone constraints that differ from six-membered (piperidone) or eight-membered (azocanone) analogs, while the isobutyl substituent provides steric bulk that can be exploited for hydrophobic pocket occupancy in target proteins. The defined (3S) stereochemistry ensures predictable spatial orientation of the side chain, a critical requirement for structure-based design where diastereomeric mixtures would confound SAR interpretation.

Privileged Intermediate for N-Sulfonylated and N-Acylated Derivative Libraries

The secondary amine nitrogen of the isobutylamino group is a versatile handle for parallel derivatization via sulfonylation or acylation, producing libraries of N-substituted 3-aminocaprolactam derivatives [1]. The branched isobutyl group distinguishes these products from linear N-alkyl derivatives by providing a different steric profile that can modulate target selectivity. This application leverages the compound's commercial availability at 97-98% purity , which enables direct use in library synthesis without pre-purification, and its favorable LogP (~1.62) that facilitates extraction and chromatography of the resulting products.

Reference Standard for Chiral Chromatographic Method Development

The well-defined (3S) stereochemistry, combined with the compound's crystalline nature (mp 52–54°C) and availability at high purity, makes it suitable as a reference standard for developing chiral HPLC or SFC methods to separate 3-amino-azepan-2-one enantiomers and their N-alkyl derivatives [1]. The isobutyl group provides a distinct UV-transparent chromophore environment that aids in method specificity. Analytical laboratories supporting pharmaceutical development programs that require enantiomeric purity determination of caprolactam-derived intermediates can utilize this compound as a characterized reference material.

Quote Request

Request a Quote for (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.